N-Acetyl-L-proline

HPLC-MS Internal Standard Method Validation

Procure N-Acetyl-L-proline for reproducible prolidase kinetics and NMR conformational studies. Its unique 1:1 trans:cis equilibrium, distinct from conformationally-locked analogs, validates analytical methods. Ensure the ≥98% purity batch is free of contaminant free-proline for accurate HPLC-ESI-MS quantification. Ideal for enzyme characterization and peptide research.

Molecular Formula C7H11NO3
Molecular Weight 157.17 g/mol
CAS No. 68-95-1
Cat. No. B556412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl-L-proline
CAS68-95-1
SynonymsN-Acetyl-L-proline; 68-95-1; Acetylproline; 1-Acetyl-L-proline; Ac-Pro-OH; (S)-1-acetylpyrrolidine-2-carboxylicacid; N-Acetylproline; Acetyl-L-Proline; (2S)-1-acetylpyrrolidine-2-carboxylicacid; 4-Methoxy-2-MethylbenzoicAcid; (S)-1-Acetyl-pyrrolidine-2-carboxylicacid; CHEBI:21560; GNMSLDIYJOSUSW-LURJTMIESA-N; 1-Acetylproline; N7P; (R)-(+)-Acetylproline; Proline,1-acetyl-,L-; acetyl-proline; 4avs; 1-Acetylproline#; PubChem6388; DL-Proline,1-acetyl-; UNII-CC8XZ138VZ; AC1L24PQ; AC1Q1KD1
Molecular FormulaC7H11NO3
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESCC(=O)N1CCCC1C(=O)O
InChIInChI=1S/C7H11NO3/c1-5(9)8-4-2-3-6(8)7(10)11/h6H,2-4H2,1H3,(H,10,11)/t6-/m0/s1
InChIKeyGNMSLDIYJOSUSW-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>23.6 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetyl-L-proline (CAS 68-95-1): Technical Specifications and Procurement Baseline


N-Acetyl-L-proline (CAS 68-95-1) is an N-acyl-alpha amino acid and N-terminal acetylated derivative of L-proline [1]. It appears as a white to off-white crystalline powder with a molecular formula C₇H₁₁NO₃ and molecular weight of 157.17 g/mol . Key procurement-grade specifications include a melting point of 115–117 °C and specific optical rotation ranging from -84° to -88° (c=1, EtOH) or -114° to -118° (c=1, H₂O at 20°C, 589 nm) . The compound is commercially available in purity grades ≥95% to ≥99.0% and requires storage at 2–8 °C for long-term stability .

Why N-Acetyl-L-proline Cannot Be Substituted with Unmodified L-Proline or Other Acylproline Analogs


N-Acetyl-L-proline differs fundamentally from unmodified L-proline and other acylproline derivatives in both analytical behavior and biological recognition. Unlike free L-proline, which is positively charged at its α-amino group under physiological conditions, the N-acetyl cap renders the molecule neutral and eliminates the primary amine functionality, thereby altering its chromatographic retention, ionization efficiency in mass spectrometry, and susceptibility to enzymatic cleavage [1]. Moreover, among acylproline analogs, the conformational equilibrium between s-cis and s-trans rotational isomers varies substantially—N-acetyl-L-proline exhibits an approximately 1:1 trans:cis ratio at neutral pH, whereas analogs such as N-acetyl-5-oxo-L-proline are conformationally locked (>98% s-trans) [2]. These differences directly impact utility in analytical method development, enzymatic studies, and peptide conformational research, precluding simple substitution without quantitative validation.

Quantitative Differentiation Evidence for N-Acetyl-L-proline Relative to Comparators


Analytical Recovery of N-Acetyl-L-proline as Internal Standard in Complex Biological Matrices

In a validated HPLC-ESI-MS method for quantifying stress-associated solutes in oak leaf extracts, N-acetyl-L-proline was employed as the internal standard. Its recovery from spiked leaf extracts ranged from 85.2% to 122.1% in intra-day studies, with calibration curves demonstrating linearity from 0.3125 to 10 μmol/L (correlation coefficient ≥0.99961) [1]. This analytical behavior is not shared by the primary analytes (proline, hydroxyproline, glycine betaine), which are quantified as target compounds rather than serving as internal standards. The method was specifically developed using N-acetylproline due to its chromatographic separation on an Aminex HPX-87C ligand-exchange column and its distinct ESI-MS response in positive ion mode with single ion monitoring [1].

HPLC-MS Internal Standard Method Validation Environmental Stress

Conformational Isomerism of N-Acetyl-L-proline Versus Conformationally Locked Acylproline Analogs

¹H and ¹³C NMR analysis of acylproline analogs in ²H₂O revealed that N-acetyl-L-proline exhibits an approximately 1:1 ratio of trans to cis rotational isomers at neutral p²H, with no temperature dependence of the population ratio and coalescence temperature for proton resonances exceeding 75 °C [1]. In direct contrast, N-acetyl-5-oxo-L-proline was found to be greater than 98% s-trans under identical neutral pH conditions, representing a conformationally locked state [1]. N-acetyl-2,3-dehydroproline exhibited rapid exchange between s-cis and s-trans with coalescence of β-proton resonances at 45 °C, differing from the high coalescence temperature observed for N-acetyl-L-proline [1].

NMR Spectroscopy Peptide Conformation Rotational Isomers Conformational Analysis

Substrate Efficiency of N-Acetyl-L-proline for Prolidase Compared to Dipeptide Substrates

Crystallographic and kinetic studies of prolidase (EC 3.4.13.9) have identified N-acetyl-L-proline as the most efficient substrate characterized to date for the enzyme Sgx9260b, with a kcat/Km value of 3 × 10⁵ M⁻¹ s⁻¹ [1]. This enzyme catalyzes the hydrolysis of L-hydrophobic L-Pro dipeptides and N-acyl derivatives of L-proline [1]. In comparative kinetic analysis, N-acetyl-L-proline exhibits higher catalytic efficiency than typical dipeptide substrates such as Gly-Pro, which is cleaved to glycine and proline but with lower reported turnover [2].

Enzyme Kinetics Prolidase Prodrug Activation Substrate Specificity

Inhibitory Activity of N-Acetyl-L-proline on Prolidase and Aminoacylases

N-Acetyl-L-proline acts as a competitive inhibitor of prolidase (EC 3.4.13.9) from Sus scrofa, as documented in enzyme inhibition databases [1]. At a concentration of 1 mM, N-acetyl-L-proline reduces prolidase activity to 93% residual activity [2]. This inhibitory property contrasts with its role as a substrate for certain prolidase isoforms, highlighting context-dependent enzymatic behavior. Additionally, N-acetyl-L-proline is utilized to differentiate and characterize N-acyl-amino acid amidohydrolases and aminoacylases, where its resistance to cleavage by specific aminoacylase isoforms serves as a diagnostic tool for enzyme specificity profiling [3].

Enzyme Inhibition Aminoacylase Prolidase Biochemical Assay

Differential CD Spectral Signatures of N-Acetyl-L-proline Conformers

Circular dichroism (CD) spectroscopy of N-acetyl-L-proline reveals distinct spectral signatures for its two rotational isomers (s-trans and s-cis) around the amide bond. The two isomeric forms exhibit CD peaks of opposite sign associated with the n→π* transition of the amide group, a phenomenon that persists even at room temperature [1]. The population of the s-trans conformer is greater than that of the s-cis conformer for N-acetyl-L-proline, except in the case of pivaloyl-L-proline which consists only of the s-trans conformer [1]. This spectroscopic behavior provides a reference baseline for interpreting CD spectra of proline-containing peptides and distinguishing conformational states.

Circular Dichroism Conformational Analysis Peptide Structure Spectroscopy

Recommended Application Scenarios for N-Acetyl-L-proline (CAS 68-95-1) in Research and Industrial Procurement


Internal Standard for LC-MS Quantification of Osmoprotectants in Plant Stress Studies

Based on the validated recovery range of 85.2–122.1% and linear calibration from 0.3125 to 10 μmol/L [1], N-acetyl-L-proline is suitable as an internal standard for HPLC-ESI-MS methods quantifying proline, hydroxyproline, glycine betaine, and related osmoprotectants in plant tissue extracts. Procurement for this application requires confirmation of purity (≥99%) and absence of contaminants that could co-elute with target analytes under ligand-exchange chromatography conditions.

Reference Compound for Proline Peptide Bond Isomerism Studies by NMR

With its well-characterized 1:1 trans:cis equilibrium at neutral pH and coalescence temperature exceeding 75 °C [1], N-acetyl-L-proline serves as a reference standard for NMR studies investigating proline cis-trans isomerism in unconstrained peptide systems. This application requires material with consistent optical rotation specifications (e.g., -84° to -88° in ethanol) to ensure reproducible conformational behavior.

Substrate for Prolidase Activity Assays and Prodrug Activation Studies

N-Acetyl-L-proline's high catalytic efficiency (kcat/Km = 3 × 10⁵ M⁻¹ s⁻¹) for prolidase Sgx9260b [1] makes it an optimal substrate choice for enzyme assays investigating prolidase kinetics, inhibitor screening, and peptide prodrug-converting mechanisms. Users should verify the specific prolidase isoform under study, as substrate specificity and inhibition behavior may vary across enzyme sources [2].

Probe for Differentiating Aminoacylase Isoform Specificities

The differential cleavage of N-acetyl-L-proline by various N-acyl-amino acid amidohydrolases and aminoacylases [1] enables its use as a diagnostic probe for enzyme characterization and isoform differentiation. Procurement for this biochemical research application should prioritize consistent batch-to-batch purity to avoid interference from residual free proline or other N-acyl contaminants.

Technical Documentation Hub

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